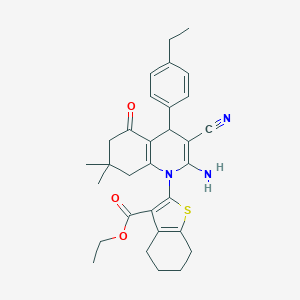![molecular formula C29H21BrN4OS B394000 1-[3'-(4-BROMOPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394000.png)
1-[3'-(4-BROMOPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound featuring a spiro structure This compound is notable for its unique combination of a phthalazine and thiadiazole ring system, which imparts interesting chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, large-scale production may utilize continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound can be used in the synthesis of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of 1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and membrane integrity disruption .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound shares the bromophenyl group and has similar biological activities.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Another compound with a bromophenyl group, known for its antimicrobial properties.
Uniqueness
What sets 1-[3’-(4-bromophenyl)-2,4-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone apart is its spiro structure, which imparts unique steric and electronic properties. This structure can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C29H21BrN4OS |
|---|---|
Molekulargewicht |
553.5g/mol |
IUPAC-Name |
1-[4-(4-bromophenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C29H21BrN4OS/c1-20(35)28-32-34(24-18-16-22(30)17-19-24)29(36-28)26-15-9-8-14-25(26)27(21-10-4-2-5-11-21)31-33(29)23-12-6-3-7-13-23/h2-19H,1H3 |
InChI-Schlüssel |
WZQCAYNHJZBRBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Kanonische SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B393922.png)

![5-AMINO-3-[(1Z)-1-CYANO-2-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393924.png)
![2-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-7,8-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B393929.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B393932.png)
![(2E)-2-(2-Fluorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393933.png)
![ETHYL 2-[2-AMINO-4-(5-TERT-BUTYLTHIOPHEN-2-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393934.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde [4-(2,3-dimethylanilino)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B393935.png)
![ETHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393936.png)
![ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393937.png)
![4-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B393938.png)
![(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}PROP-2-ENENITRILE](/img/structure/B393939.png)
